molecular formula C13H15ClO4 B14230478 Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate CAS No. 823214-72-8

Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate

Cat. No.: B14230478
CAS No.: 823214-72-8
M. Wt: 270.71 g/mol
InChI Key: PUSQNCHDJSOXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate typically involves the reaction of 4-chlorophenol with ethyl 3-methoxy-2-butenoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenoxy)acetate
  • Ethyl 2-(4-chlorophenoxy)propanoate
  • Ethyl 2-(4-chlorophenoxy)butanoate

Uniqueness

Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate is unique due to the presence of both a methoxy group and a butenoate ester, which confer distinct chemical and biological properties.

Properties

CAS No.

823214-72-8

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate

InChI

InChI=1S/C13H15ClO4/c1-4-17-13(15)12(9(2)16-3)18-11-7-5-10(14)6-8-11/h5-8H,4H2,1-3H3

InChI Key

PUSQNCHDJSOXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.